1-benzyl-5-chloro-1H-pyrazole-4-carboxylic acid
Overview
Description
1-Benzyl-5-chloro-1H-pyrazole-4-carboxylic acid is a heterocyclic compound with a molecular formula of C11H9ClN2O2. It is characterized by the presence of a pyrazole ring substituted with a benzyl group at the 1-position, a chlorine atom at the 5-position, and a carboxylic acid group at the 4-position.
Preparation Methods
The synthesis of 1-benzyl-5-chloro-1H-pyrazole-4-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the pyrazole ring. Common starting materials include hydrazine derivatives and 1,3-dicarbonyl compounds.
Cyclization: The hydrazine derivative reacts with the 1,3-dicarbonyl compound to form the pyrazole ring through a cyclization reaction.
Substitution: The benzyl group is introduced at the 1-position of the pyrazole ring using benzyl halides in the presence of a base.
Chlorination: The chlorine atom is introduced at the 5-position using chlorinating agents such as thionyl chloride or phosphorus pentachloride.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
1-Benzyl-5-chloro-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups.
Substitution: The chlorine atom at the 5-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Esterification: The carboxylic acid group can undergo esterification reactions with alcohols in the presence of acid catalysts to form esters.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
1-Benzyl-5-chloro-1H-pyrazole-4-carboxylic acid has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound is studied for its biological activity, including antimicrobial, anti-inflammatory, and anticancer properties.
Materials Science: It is used in the development of novel materials with specific properties, such as conductivity or fluorescence.
Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules for various research purposes.
Mechanism of Action
The mechanism of action of 1-benzyl-5-chloro-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, in medicinal chemistry, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
1-Benzyl-5-chloro-1H-pyrazole-4-carboxylic acid can be compared with other similar compounds, such as:
1-Benzyl-3-chloro-1H-pyrazole-4-carboxylic acid: Similar structure but with a chlorine atom at the 3-position instead of the 5-position.
1-Benzyl-5-bromo-1H-pyrazole-4-carboxylic acid: Similar structure but with a bromine atom at the 5-position instead of chlorine.
1-Benzyl-5-chloro-1H-pyrazole-3-carboxylic acid: Similar structure but with the carboxylic acid group at the 3-position instead of the 4-position.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.
Biological Activity
Overview
1-Benzyl-5-chloro-1H-pyrazole-4-carboxylic acid is a heterocyclic compound with significant potential in medicinal chemistry due to its diverse biological activities. This compound features a pyrazole ring substituted with a benzyl group at the 1-position, a chlorine atom at the 5-position, and a carboxylic acid group at the 4-position, with a molecular formula of C11H9ClN2O2. Its unique structure allows for various chemical reactions and interactions with biological targets, making it a subject of interest in pharmacological research.
Biological Activities
The biological activity of this compound has been explored in several studies, revealing its potential as an antimicrobial, anti-inflammatory, and anticancer agent.
Antimicrobial Activity
Research indicates that compounds within the pyrazole class, including this compound, exhibit notable antimicrobial properties. In vitro studies have demonstrated effectiveness against various bacterial strains, suggesting its potential application in developing new antibiotics .
Anti-inflammatory Properties
The compound has also shown promise in anti-inflammatory applications. Studies have indicated that pyrazole derivatives can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play crucial roles in inflammatory processes. Specific derivatives have been reported to possess selectivity indices that suggest they could serve as safer alternatives to traditional non-steroidal anti-inflammatory drugs (NSAIDs) like celecoxib .
Anticancer Activity
The anticancer potential of this compound is particularly noteworthy. It has been investigated for its ability to inhibit various cancer cell lines, including those associated with lung, colorectal, and breast cancers. The mechanism often involves the inhibition of specific kinases such as Aurora-A and Aurora-B, which are critical for cancer cell proliferation and survival .
The mechanism of action for this compound typically involves the inhibition of key enzymes or receptors involved in disease pathways. For instance, in cancer therapies, the compound may interfere with kinase activity, thereby halting cell division and inducing apoptosis in malignant cells .
Case Studies
Several case studies have highlighted the efficacy of this compound:
- Kinase Inhibition : A study demonstrated that derivatives containing the pyrazole moiety effectively inhibited Aurora kinases with IC50 values in the low micromolar range, showcasing their potential as targeted cancer therapies .
- Antimicrobial Efficacy : Another investigation revealed that this compound exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, supporting its use as a lead compound for antibiotic development .
- Anti-inflammatory Effects : In vivo models showed that pyrazole derivatives could reduce inflammation markers significantly compared to controls, suggesting their therapeutic potential in treating inflammatory diseases .
Research Findings Summary
The following table summarizes key findings related to the biological activity of this compound:
Properties
IUPAC Name |
1-benzyl-5-chloropyrazole-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O2/c12-10-9(11(15)16)6-13-14(10)7-8-4-2-1-3-5-8/h1-6H,7H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHPWOWGHDSVKKK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=C(C=N2)C(=O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1565755-08-9 | |
Record name | 1-benzyl-5-chloro-1H-pyrazole-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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